1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol, with the chemical formula and CAS number 1798746-75-4, is a piperidine derivative notable for its trifluoromethyl group, which enhances its biological activity and lipophilicity. This compound is primarily researched for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological conditions.
This compound can be synthesized through various organic chemistry techniques, as documented in patents and scientific literature. The trifluoromethyl group is particularly significant in medicinal chemistry due to its influence on the pharmacokinetic properties of drug candidates.
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol is classified under piperidine derivatives. It exhibits properties characteristic of both amines and alcohols, making it a versatile building block in organic synthesis.
The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. A common method includes:
Technical details regarding specific reagents and conditions can be found in patent literature and chemical synthesis databases .
The molecular structure of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol features a piperidine ring substituted with a trifluoromethylphenyl group at one position and a hydroxyl group at the fourth position. This configuration contributes to its unique chemical properties.
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol participates in several chemical reactions typical for alcohols and amines:
Technical details regarding these reactions are often documented in organic chemistry textbooks and specialized journals .
The mechanism of action for 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol is primarily linked to its interaction with biological receptors. It may act as an agonist or antagonist depending on the target receptor type, particularly in neurological pathways. The trifluoromethyl group enhances binding affinity and selectivity for certain receptors, which is crucial for its therapeutic efficacy.
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol exhibits standard reactivity for alcohols and amines, including:
This compound serves as a valuable intermediate in pharmaceutical chemistry, particularly in synthesizing compounds aimed at treating neurological disorders. Its unique structural features allow it to be utilized in developing drugs that target specific receptors involved in neurotransmission and other biological processes .
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol represents a strategically designed scaffold in modern drug discovery, combining a piperidine core with a 2-(trifluoromethyl)benzyl substituent. This compound, systematically named as 1-(2-(trifluoromethyl)benzyl)piperidin-4-ol and identified by identifiers such as CID 763220 and Enamine catalog number ENA413165904 [1] [7], exhibits a molecular formula of C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol. It typically exists as a hydrochloride salt (C₁₃H₁₆F₃NO·HCl) with a purity of ≥95% [1]. Its emergence aligns with the broader exploitation of trifluoromethylated nitrogen heterocycles, which constitute pharmacophores in >20% of FDA-approved small-molecule drugs over the past two decades [5]. The compound’s structural architecture merges conformational restraint (piperidine ring) with pronounced electronic modulation (trifluoromethyl group), positioning it as a versatile template for targeting central nervous system receptors, enzymes, and protein-protein interaction interfaces.
The strategic incorporation of trifluoromethyl (CF₃) groups into piperidine scaffolds originated in the mid-20th century, driven by the need to enhance pharmacokinetic properties and target engagement of bioactive molecules. Early synthetic routes faced significant challenges:
Table 1: Evolution of Synthetic Approaches to α-Trifluoromethyl Piperidines
Era | Key Methodology | Representative Substrate | Yield Range | Limitations |
---|---|---|---|---|
1960s-1980s | SF₄-mediated fluorination | Pipecolic acid derivatives | <10% | Low selectivity, hazardous reagents |
1990s-2000s | δ-Lactam functionalization/reduction | N-Protected piperidinones | 45-88% | Multi-step sequences |
2010s-Present | Electrophilic/radical CF₃ incorporation | Piperidine imines or C–H bonds | 60-95% | Requires specialized reagents |
The historical trajectory underscores a shift toward atom economy and chemo-selectivity, enabling the practical synthesis of complex analogs like 1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol. This compound’s benzylpiperidine motif likely arose from structure-activity relationship (SAR) studies emphasizing:
The pharmacophore of 1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol integrates three modules with complementary electronic and steric properties, each contributing to supramolecular interactions with biological targets:
A. Trifluoromethyl Group (─CF₃)
B. Ortho-Substituted Phenyl Ring
C. Piperidin-4-ol Core
Table 2: Molecular Features of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol as Pharmacophore Elements
Pharmacophore Feature | Spatial Property | Electronic Property | Biological Interaction Role |
---|---|---|---|
Trifluoromethyl (─CF₃) | Tetrahedral, sterically demanding | Strong σ-withdrawing, low polarizability | Hydrophobic enclosure filling; multipolar interactions; pKa modulation |
Phenyl ring | Perpendicular to piperidine plane | Electron-deficient (─CF₃ effect) | π-π stacking; cation-π interactions; halogen bonding |
Piperidine nitrogen | Tertiary amine (pyramidal) | pKa ~9 (modulated by ─CF₃/aryl) | Ionic binding to Asp/Glu; H-bond acceptance |
C4-Hydroxyl group | Equatorial preferred | H-bond donor/acceptor | H-bonding to Ser/Thr/Tyr; water displacement |
This pharmacophore manifests in bioactive compounds with varied therapeutic indications:
Computational pharmacophore models classify this scaffold as containing:
Such models enable virtual screening of compound libraries to identify novel analogs with conserved interaction capabilities but divergent core scaffolds—demonstrated in PD-1/PD-L1 inhibitor discovery where pharmacophore-based screening yielded nanomolar hits [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1